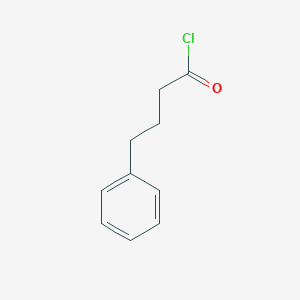
4-Phenylbutanoyl chloride
Cat. No. B097830
Key on ui cas rn:
18496-54-3
M. Wt: 182.64 g/mol
InChI Key: VQDQISMDUHBUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06114391
Procedure details


4-Phenyl-butanoic acid (0.83 moles, 13.57 g) is added to thionyl chloride (0.114 moles, 8.27 ml) and warmed to dissolve the solid. The mixture is stirred for 30' at r.t., then refluxed for 10', finally recovered as in example 3a). A 100% yield is obtained (0.083 moles, 15.09 g).


Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)([Cl:15])=O>>[C:1]1([CH2:7][CH2:8][CH2:9][C:10]([Cl:15])=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.57 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCCC(=O)O
|
|
Name
|
|
|
Quantity
|
8.27 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 30' at r.t.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 10',
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finally recovered as in example 3a)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 100% yield is obtained (0.083 moles, 15.09 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)CCCC(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
